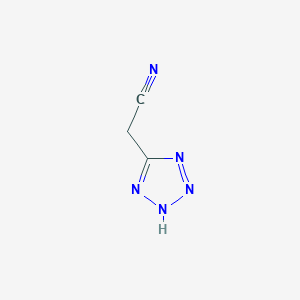

2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Tetrazol-5-ylacetonitrile is an organic compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

作用機序

Target of Action

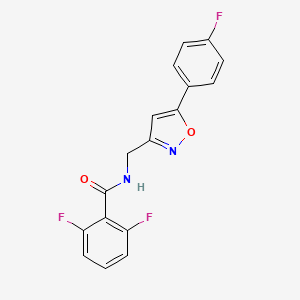

1H-Tetrazol-5-ylacetonitrile, also known as 2-(1H-1,2,3,4-TETRAZOL-5-YL)ACETONITRILE, is a synthetic organic heterocyclic compound Tetrazoles in general have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They have found use in various clinical drugs, including losartan, cefazolin, and alfentanil .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are regarded as biologically equivalent to the carboxylic acid group . This suggests that 1H-Tetrazol-5-ylacetonitrile may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

It is known that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 1H-Tetrazol-5-ylacetonitrile may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-Tetrazol-5-ylacetonitrile may have good bioavailability.

Result of Action

Some substituted phenylhydrazono-1h-tetrazol-5-yl-acetonitriles have been synthesized and investigated for their antimicrobial activities against bacillus cereus, escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus . This suggests that 1H-Tetrazol-5-ylacetonitrile may have similar antimicrobial effects.

Action Environment

It is known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents . This suggests that 1H-Tetrazol-5-ylacetonitrile may have a broad range of stability under different environmental conditions.

生化学分析

Biochemical Properties

1H-tetrazol-5-ylacetonitrile is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This property allows 1H-tetrazol-5-ylacetonitrile to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Molecular Mechanism

The planar structure of tetrazole, which allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, suggests that it may interact with biomolecules through binding interactions . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Tetrazoles are known for their excellent thermal stabilities , suggesting that 1H-tetrazol-5-ylacetonitrile may also exhibit good stability over time.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 1H-tetrazol-5-ylacetonitrile may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-tetrazol-5-ylacetonitrile may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The lipid solubility of tetrazolate anions suggests that 1H-tetrazol-5-ylacetonitrile may be able to penetrate cell membranes and localize within various subcellular compartments . The effects of this localization on the activity or function of 1H-tetrazol-5-ylacetonitrile would depend on the specific compartments or organelles to which it localizes.

準備方法

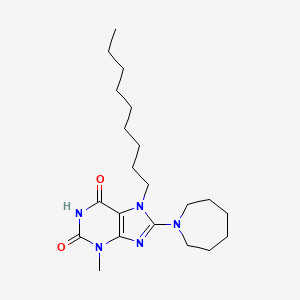

Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-ylacetonitrile can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction of organic nitriles with sodium azide in the presence of zinc salts as catalysts proceeds readily in water . Another method involves the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .

Industrial Production Methods: Industrial production of 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile often employs microwave-assisted synthesis, which allows for the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in a solvent like dimethylformamide (DMF) . This method is efficient and yields high purity products.

化学反応の分析

Types of Reactions: 1H-Tetrazol-5-ylacetonitrile undergoes various chemical reactions, including:

Cycloaddition Reactions: The cycloaddition of nitriles and azides is a straightforward technique for synthesizing 5-substituted 1H-tetrazoles.

Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is 5-substituted 1H-tetrazoles, which can be further functionalized for various applications .

科学的研究の応用

1H-Tetrazol-5-ylacetonitrile has a wide range of applications in scientific research:

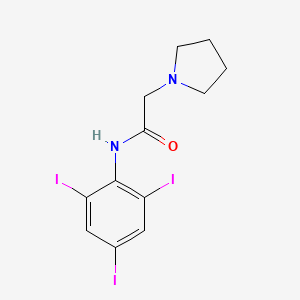

Medicinal Chemistry: It serves as a bio-isosteric replacement for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.

Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) with unique luminescence and magnetic properties.

Antimicrobial Activity: Studies have shown that derivatives of 2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile exhibit antimicrobial activity against various bacterial strains.

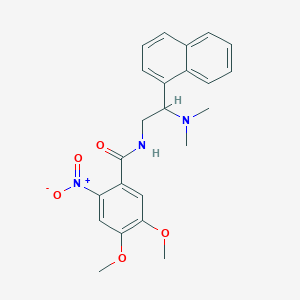

類似化合物との比較

5-Substituted 1H-Tetrazoles: These compounds share the tetrazole ring structure and exhibit similar chemical properties.

Phenylhydrazono-1H-tetrazol-5-yl-acetonitriles: These derivatives have been studied for their antimicrobial properties.

Uniqueness: 1H-Tetrazol-5-ylacetonitrile stands out due to its versatility in various applications, from drug design to materials science. Its ability to form stable complexes with metals and its bio-isosteric properties make it a valuable compound in both research and industrial settings .

特性

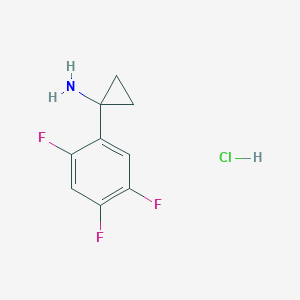

IUPAC Name |

2-(2H-tetrazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONQDQHBPSHLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2815784.png)

![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2815789.png)

![2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)

![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)